N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Description
N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a synthetic acetamide derivative featuring a pyran-3-yloxy core substituted with a tetrahydroisoquinolinylmethyl group at position 6 and a 4-methylbenzylamine moiety at the acetamide nitrogen. Its structure combines aromatic, heterocyclic, and aliphatic components, which are critical for its physicochemical and bioactive properties.
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-18-6-8-19(9-7-18)13-26-25(29)17-31-24-16-30-22(12-23(24)28)15-27-11-10-20-4-2-3-5-21(20)14-27/h2-9,12,16H,10-11,13-15,17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRLTGKXDKZXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multiple steps, including the formation of the pyran ring, the introduction of the isoquinoline moiety, and the final acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and sustainable practices.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it useful for studying biochemical pathways.
Medicine: The compound’s potential biological activity could make it a candidate for drug development.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups, heterocyclic systems, or pharmacophores. Below is a systematic comparison:
Structural Analogues with Pyran/Oxy-Acetamide Moieties
- 2-({4-[6-(4-Hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]phenyl}oxy)-N-(pyridin-4-ylmethyl)acetamide (1076186-65-6): This analog replaces the tetrahydroisoquinolinyl group with a dihydropyrimidinone ring. However, the lack of a tetrahydroisoquinoline moiety may reduce central nervous system (CNS) penetration .
- Acetamide, N-[[(2,4-dimethylphenyl)amino]carbonyl]-2-[(1,2,3,4-tetrahydro-4-oxocyclopenta[c][1]benzopyran-7-yl)oxy]- (876903-50-3): The cyclopenta[c]benzopyran system introduces a fused bicyclic structure, increasing steric bulk and lipophilicity (log P ~3.2 vs. ~2.8 for the target compound). This modification may enhance membrane permeability but reduce metabolic stability due to oxidative susceptibility .
Analogues with Tetrahydroisoquinoline Derivatives
- Hypocretin (Hcrt) Neuropeptides: Though peptidic, hypocretins share the tetrahydroisoquinoline’s role in CNS activity.
Functional Group-Based Comparisons
- 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a): This cyanoacetamide derivative () lacks the pyran ring but includes a sulfamoylphenyl group, enhancing hydrogen-bonding capacity.
Data Tables for Key Comparisons
| Property | Target Compound | 876903-50-3 | 1076186-65-6 | 13a |
|---|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~465 g/mol | ~420 g/mol | 357.38 g/mol |
| Key Functional Groups | Pyran-4-one, Tetrahydroisoquinoline | Cyclopenta[c]benzopyran | Dihydropyrimidinone | Cyano, Sulfamoyl |
| log P (Predicted) | 2.8 | 3.2 | 1.9 | 2.1 |
| Biological Activity | CNS modulation (hypothesized) | Anticancer (in silico) | Kinase inhibition | Antimicrobial |
| Aqueous Solubility | Low (~10 µM) | Very low | Moderate (~50 µM) | High (~200 µM) |
Research Findings and Mechanistic Insights
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling reactions, similar to ’s diazonium salt-based methodology, but with additional complexity due to the tetrahydroisoquinoline and pyran systems .
Limitations and Contradictions in Available Data
- The antimicrobial activity of compound 13a () contrasts with the target compound’s hypothesized CNS effects, underscoring the impact of structural variations on bioactivity .
Biological Activity
N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and possible therapeutic uses based on available research.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups, including a tetrahydroisoquinoline moiety and a pyran ring. Its molecular formula is , with a molecular weight of approximately 323.3 g/mol. Key structural features include:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.3 g/mol |
| Functional Groups | Acetamide, pyran, tetrahydroisoquinoline |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common strategies include:
- Formation of the Pyran Ring : Utilizing appropriate reagents to form the pyran structure.
- Introduction of the Tetrahydroisoquinoline Moiety : This can involve coupling reactions or other methods to integrate this complex structure.
- Final Acetylation : The acetamide group is introduced at the final stage to yield the target compound.
Preliminary studies suggest that this compound interacts with various biological targets:
- Neurotransmitter Receptors : The tetrahydroisoquinoline component is known for its interaction with neurotransmitter receptors in the central nervous system, which may influence neurological functions.
- Antioxidant Activity : The compound exhibits potential antioxidant properties that could protect cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways.
Pharmacological Potential
Research indicates several pharmacological applications for this compound:
| Application Area | Potential Effects |
|---|---|
| Neurological Disorders | Modulation of neurotransmitter systems |
| Antimicrobial Activity | Possible effects against various pathogens |
| Cancer Therapy | Inhibition of cell proliferation pathways |
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound?
The synthesis requires multi-step reactions with precise control of solvents (e.g., dimethylformamide or dichloromethane), catalysts (e.g., triethylamine), and temperatures to ensure high yields and purity. Key steps include nucleophilic substitutions and coupling reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC, and intermediates must be purified using column chromatography or recrystallization .
Q. Which analytical techniques are essential for validating the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming backbone connectivity and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How can researchers ensure safety and compliance during synthesis?
Follow protocols for handling hazardous reagents (e.g., acetyl chloride) under fume hoods, use personal protective equipment (PPE), and adhere to institutional chemical hygiene plans. Emergency procedures for spills or exposure should align with safety data sheets (SDS) for related acetamide derivatives .
Advanced Research Questions
Q. What strategies address discrepancies between in vitro and in vivo biological activity data for this compound?
Discrepancies may arise from poor pharmacokinetic properties (e.g., metabolic instability). To resolve this, conduct stability assays in liver microsomes and plasma. Modify the structure by introducing electron-withdrawing groups or fluorinated moieties to enhance metabolic resistance, as seen in structurally similar pyridazinone derivatives .
Q. How can computational methods improve the design of derivatives with enhanced target binding?
Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like cyclin-dependent kinases (CDKs). Pair this with density functional theory (DFT) calculations to optimize electronic properties. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .
Q. What experimental designs minimize variability in biological activity assays?
Employ factorial design of experiments (DoE) to assess factors like concentration, pH, and incubation time. For example, a 2³ factorial design reduces the number of trials while identifying significant variables. Replicate assays with positive/negative controls and use statistical tools (e.g., ANOVA) to validate reproducibility .
Q. How do structural modifications influence the compound’s reactivity in substitution reactions?
The chlorine atom on the pyran ring (position 6) is susceptible to nucleophilic substitution. Replace it with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF). Steric hindrance from the tetrahydroisoquinoline group may slow reactivity, requiring elevated temperatures (80–100°C) .
Q. What methodologies resolve contradictions in reported enzyme inhibition mechanisms?
Combine kinetic assays (e.g., Michaelis-Menten analysis) with fluorescent probes to distinguish competitive vs. non-competitive inhibition. Cross-validate using CRISPR-edited cell lines lacking the target enzyme to confirm on-target effects .
Methodological Guidance
Integrating Computational and Experimental Data for Reaction Optimization
Adopt the ICReDD framework: Use quantum mechanical calculations (e.g., Gaussian) to model reaction pathways and identify transition states. Experimentally test predicted conditions (e.g., solvent polarity, catalyst loading) and feed results back into computational models for iterative refinement .
Analyzing Heterogeneous Catalytic Byproducts in Large-Scale Synthesis
Use gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts. For non-volatiles, employ LC-MS/MS with electrospray ionization (ESI). Optimize purification via simulated moving bed (SMB) chromatography, which separates closely related impurities in continuous flow .
Tables for Key Data
Table 1: Optimal Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) | Reference |
|---|---|---|---|---|
| 1 | DMF, 80°C, 12 hr | 72 | 98 | |
| 2 | Et₃N, CH₂Cl₂, 0°C→RT | 85 | 97 |
Table 2: Biological Activity Comparison with Analogues
| Compound | IC₅₀ (CDK2, nM) | LogP | Metabolic Stability (t₁/₂, min) | Reference |
|---|---|---|---|---|
| Target Compound | 18 ± 2 | 3.1 | 45 | |
| 4-Fluoro Pyridazinone | 32 ± 5 | 2.8 | 28 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
